molecular formula C17H14N4OS2 B2429190 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1795089-61-0

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2429190
CAS RN: 1795089-61-0
M. Wt: 354.45
InChI Key: WVUBZIVGZFICIY-UHFFFAOYSA-N
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Description

The compound “1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea” is a nitrogen- and sulfur-containing heterocyclic compound . It’s part of a class of compounds that have shown significant bioactive properties .


Synthesis Analysis

The synthesis of this compound involves the construction of imidazo[2,1-b]thiazines and their hydrogenated analogs . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of this compound includes a free NH group, a carbonyl moiety, and a lactone group . These groups increase the polarity of the molecule, which can promote solubility and improve binding affinity by forming H-bonds .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include the formation of E and Z isomers . The N=CH double bond restricts rotation, leading to the formation of these isomers .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of imidazo[2,1-b]thiazole, including compounds similar to 1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, exhibit potential anticancer properties. For instance, a study by Potikha and Brovarets (2020) revealed that certain compounds within this chemical class demonstrate a moderate ability to suppress the growth of kidney cancer cells, with varying effects on other cancer cell lines such as prostate, colon cancer, and leukemia (Potikha & Brovarets, 2020).

Antimicrobial Activity

Imidazo[2,1-b]thiazole derivatives have also been studied for their antimicrobial properties. A research conducted by Shankerrao et al. (2017) synthesized several imidazothiazole derivatives and found them to have promising antimicrobial activities (Shankerrao, Bodke, & Santoshkumar, 2017).

Aldose Reductase Inhibitory Effect

Further, these compounds have been evaluated for their aldose reductase inhibitory effect, which is relevant in the management of complications related to diabetes. A study by Güzeldemirci et al. (2018) synthesized and tested various derivatives for this effect, finding some to have notable inhibitory activity (Güzeldemirci, Cimok, Daş-Evcimen, & Sarıkaya, 2018).

Anti-Inflammatory Properties

Additionally, these molecules have been explored for their anti-inflammatory properties. For example, research conducted by Shahrasbi et al. (2018) synthesized imidazo[2,1-b]thiazole analogs and found them to be selective inhibitors of the COX-2 enzyme, suggesting their potential as anti-inflammatory agents (Shahrasbi, Azami Movahed, Ghorban Dadras, Daraei, & Zarghi, 2018).

Herbicidal Applications

Interestingly, this class of compounds has also been investigated for herbicidal applications. A study by Ohta et al. (2010) demonstrated that sulfonylurea compounds with an imidazo[2,1-b]thiazole moiety had potent herbicidal activity and good selectivity towards rice plants (Ohta, Itoh, Yamada, Masumoto, Yoshikawa, & Ishida, 2010).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the available resources, similar compounds have shown significant activity against Mycobacterium tuberculosis . They have also been found to inhibit Trypanosoma brucei 427 with good metabolic stability and excellent cell permeability .

Future Directions

The future directions for this compound could involve further exploration of its bioactive properties. For instance, similar compounds have been actively studied as electroluminescent materials for OLED devices . Additionally, the search for new anti-mycobacterial agents has revealed the importance of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives .

properties

IUPAC Name

1-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c22-16(18-10-12-4-3-8-23-12)19-14-6-2-1-5-13(14)15-11-21-7-9-24-17(21)20-15/h1-9,11H,10H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUBZIVGZFICIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)NC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

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